4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine
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Overview
Description
4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine is an organic compound with the molecular formula C7H8ClFN2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine typically involves the reaction of appropriate substituted pyrimidine precursors with reagents that introduce the chlorine, ethyl, fluorine, and methyl groups. One common method involves the chlorination of 2-ethyl-5-fluoro-6-methylpyrimidine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products may include 4-amino-2-ethyl-5-fluoro-6-methylpyrimidine, 4-thio-2-ethyl-5-fluoro-6-methylpyrimidine, etc.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced derivatives with altered oxidation states.
Scientific Research Applications
4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine depends on its specific application. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby affecting cellular processes. The presence of chlorine, ethyl, fluorine, and methyl groups can influence its binding affinity and specificity for molecular targets, leading to various biological effects.
Comparison with Similar Compounds
- 4-Chloro-2-ethyl-5-fluoro-6-methylpyrimidine
- 4-Chloro-6-ethyl-5-fluoro-2-methylpyrimidine
- 4-Chloro-2-ethyl-6-methyl-5-fluoropyrimidine
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1488852-88-5 |
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Molecular Formula |
C7H8ClFN2 |
Molecular Weight |
174.60 g/mol |
IUPAC Name |
4-chloro-2-ethyl-5-fluoro-6-methylpyrimidine |
InChI |
InChI=1S/C7H8ClFN2/c1-3-5-10-4(2)6(9)7(8)11-5/h3H2,1-2H3 |
InChI Key |
OGYIPDXAQQKMJG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(C(=N1)Cl)F)C |
Origin of Product |
United States |
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